ARV-771

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mechanism of Action

ARV-771 belongs to a class of compounds called Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional medications that inhibit proteins, PROTACs are designed to tag specific proteins for degradation by the body's natural waste disposal system. In the case of ARV-771, the target proteins are Bromodomain and Extra-Terminal (BET) proteins []. BET proteins are involved in gene regulation, and their abnormal activity has been linked to various cancers [].

Applications in Cancer Research

- Castration-Resistant Prostate Cancer (CRPC): Research suggests that ARV-771 may be particularly effective against CRPC, an aggressive form of prostate cancer that no longer responds to hormone therapy. Studies have shown that ARV-771 can degrade BET proteins in CRPC cells, leading to reduced cell growth and increased cell death [, ].

- Other Cancers: Scientific investigations are ongoing to determine the effectiveness of ARV-771 against other cancers. Early research suggests promise in treating diffuse large B-cell lymphoma and acute myeloid leukemia [].

ARV-771 is a small molecule classified as a proteolysis-targeting chimera (PROTAC) that specifically targets bromodomain and extra-terminal domain proteins, notably BRD2, BRD3, and BRD4. It is designed to induce the degradation of these proteins, which play critical roles in various cancers, particularly castration-resistant prostate cancer (CRPC). By recruiting the Von Hippel-Lindau (VHL) E3 ligase, ARV-771 facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, leading to reduced cancer cell proliferation and tumor regression in preclinical models .

- Ubiquitination: ARV-771 binds to bromodomain proteins, facilitating their recognition by the VHL E3 ligase.

- Degradation: The ubiquitinated proteins are directed to the proteasome for degradation.

- Cell Cycle Arrest: The degradation of these proteins disrupts cell cycle progression, leading to apoptosis in cancer cells .

ARV-771 exhibits significant biological activity against various cancer types:

- Castration-Resistant Prostate Cancer: It has been shown to suppress tumor growth and induce regression in CRPC mouse models by degrading BET proteins and inhibiting androgen receptor signaling .

- Hepatocellular Carcinoma: In studies involving hepatocellular carcinoma, ARV-771 demonstrated the ability to suppress cell viability and induce apoptosis by downregulating deubiquitinases critical for cancer progression .

The synthesis of ARV-771 involves several key steps:

- Linker Design: The compound is synthesized using a modular approach that allows for the incorporation of specific linkers that connect the bromodomain-binding moiety with the VHL ligand.

- Coupling Reactions: Amide coupling reactions are employed to link various components together, ensuring the correct structural configuration necessary for biological activity.

- Purification: The final product is purified using chromatographic techniques to ensure high purity and activity levels .

ARV-771 has potential applications in:

- Cancer Therapy: Its primary application is as an anti-cancer agent targeting BET proteins in CRPC and hepatocellular carcinoma.

- Research Tool: It serves as a valuable tool for studying protein degradation pathways and the role of BET proteins in cancer biology.

Interaction studies have shown that ARV-771 effectively recruits VHL E3 ligase to its target proteins, leading to their ubiquitination. Research indicates that it can synergistically enhance the efficacy of other drugs, such as sorafenib, by targeting multiple pathways involved in cancer progression . Additionally, resistance mechanisms have been observed where cancer cells activate specific kinases (MEK/ERK and p38 MAPKs) that may reduce sensitivity to ARV-771 .

Several compounds share similarities with ARV-771 in terms of structure and mechanism but differ in their specific targets or efficacy. Here are some notable examples:

| Compound Name | Target Proteins | Mechanism | Unique Features |

|---|---|---|---|

| ARV-825 | Bromodomain Proteins | PROTAC-induced degradation | Different linker structure affecting selectivity |

| PROTAC SGK3 degrader-1 | SGK3 Protein | PROTAC-induced degradation | Targets a different kinase involved in signaling |

| UNC6852 | Bromodomain Proteins | PROTAC-induced degradation | Different binding affinities compared to ARV-771 |

ARV-771 is unique due to its potent activity against multiple BET proteins and its ability to induce significant tumor regression in preclinical models, making it a leading candidate among PROTACs targeting this family of proteins .

Bifunctional Architecture: BET-Binding Moiety and VHL E3 Ligase Ligand

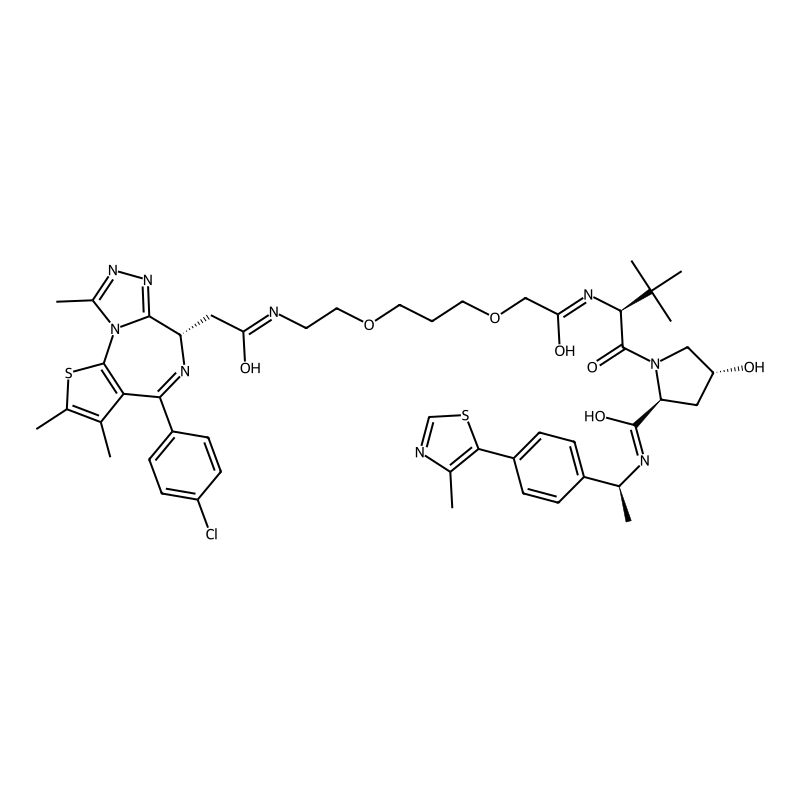

ARV-771 represents a sophisticated example of proteolysis targeting chimera technology, characterized by its distinctive bifunctional molecular architecture [1]. The compound exhibits a molecular formula of C₄₉H₆₀ClN₉O₇S₂ and a molecular weight of 986.6 daltons, reflecting its complex heterobifunctional structure [2] [19]. The design incorporates two critical functional domains connected by a carefully optimized linker system to enable targeted protein degradation through the ubiquitin-proteasome pathway [4].

The BET-binding moiety of ARV-771 is derived from the triazolo-diazepine acetamide class of bromodomain and extra-terminal domain protein inhibitors [4]. This warhead component features a 4-chlorophenyl-substituted thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepine core structure that provides selective binding to bromodomain-containing proteins [1] [2]. The structural design enables high-affinity interactions with multiple BET family members, demonstrating differential binding affinities across bromodomain subtypes [2] [5].

| BET Protein Domain | Binding Affinity (Kd, nM) |

|---|---|

| BRD2(1) | 34 |

| BRD2(2) | 4.7 |

| BRD3(1) | 8.3 |

| BRD3(2) | 7.6 |

| BRD4(1) | 9.6 |

| BRD4(2) | 7.6 |

The E3 ligase recruiting component of ARV-771 incorporates a von Hippel-Lindau protein-binding ligand based on the (S,R,S)-AHPC (All-trans-4-Hydroxy-L-Proline-Containing) scaffold [8] [10]. This VHL ligand features a critical hydroxyproline residue that serves as the primary recognition element for the von Hippel-Lindau E3 ubiquitin ligase complex [7] [12]. The molecular design includes a 4-(4-methylthiazol-5-yl)phenyl substitution pattern that enhances binding affinity and selectivity for the VHL protein target [8] [10].

Linker Optimization for Ternary Complex Formation

The linker region of ARV-771 plays a crucial role in facilitating productive ternary complex formation between the target BET proteins and the VHL E3 ligase [14] [25]. The compound features a polyethylene glycol-based flexible linker system incorporating two ethoxy-propoxy units that provide optimal spatial positioning for simultaneous binding to both protein partners [1] [15]. This linker design enables the formation of stable ternary complexes while maintaining sufficient flexibility to accommodate protein-protein interactions [11] [23].

Ternary complex formation studies demonstrate that ARV-771 exhibits rapid and dose-dependent assembly kinetics when incubated with BRD4 and VHL proteins [11]. The compound achieves productive ternary complex formation at nanomolar concentrations, with measurable complex assembly detected at concentrations as low as 4 nanomolar [11]. The stability of these ternary complexes remains consistent over extended incubation periods, with complex formation persisting for at least three hours under physiological conditions [11].

The cooperativity of ternary complex formation represents a critical parameter in ARV-771 function, with positive cooperativity enhancing the stability and productive nature of the protein-PROTAC-protein assemblies [23] [27]. Cooperative binding interactions between BRD4 and VHL proteins in the presence of ARV-771 contribute to enhanced degradation efficiency compared to systems lacking such cooperative effects [27] [29]. The mathematical relationship describing cooperativity (α = Kd,binary/Kd,ternary) provides quantitative assessment of these stabilizing interactions [24] [26].

Stereochemical Considerations in Hydroxyproline Configuration

The stereochemical configuration of the hydroxyproline residue within the VHL-binding domain of ARV-771 represents a critical determinant of biological activity [4] [12]. The compound incorporates the (2S,4R)-hydroxyproline stereochemistry, which is essential for productive binding to the von Hippel-Lindau protein complex [7] [12]. This specific stereochemical arrangement enables the formation of critical hydrogen bonding interactions with key amino acid residues in the VHL binding pocket [7].

Stereochemical studies using the diastereomeric control compound ARV-766 demonstrate the absolute requirement for correct hydroxyproline configuration [4] [12]. ARV-766, which contains the opposite stereochemical configuration at the hydroxyproline center, exhibits dramatically reduced VHL binding affinity and lacks the ability to induce BET protein degradation [4] [12]. These findings underscore the exquisite stereochemical selectivity required for von Hippel-Lindau E3 ligase recognition and subsequent ubiquitination activity [12].

The molecular basis for stereochemical selectivity involves specific geometric constraints imposed by the VHL protein binding site architecture [7]. The (2S,4R)-hydroxyproline configuration positions the hydroxyl group in the optimal orientation for hydrogen bonding with Ser111 and other critical residues within the VHL binding pocket [7]. Alternative stereochemical configurations disrupt these essential interactions, resulting in loss of E3 ligase recruitment and abolition of degradation activity [12].

| Compound | Hydroxyproline Configuration | VHL Binding Activity | BET Degradation Activity |

|---|---|---|---|

| ARV-771 | (2S,4R) | Active | Potent (DC₅₀ <1 nM) |

| ARV-766 | (2R,4S) | Inactive | Inactive |

Prodrug Modifications: Folate-Caged and TCO-Based Bioorthogonal Systems

Advanced prodrug strategies have been developed to enhance the therapeutic selectivity and controlled activation of ARV-771 through targeted delivery mechanisms [12] [15]. The folate-caged prodrug approach involves chemical modification of the critical hydroxyproline hydroxyl group through ester bond formation with folic acid derivatives [12]. This caging strategy renders the PROTAC inactive until enzymatic cleavage by endogenous hydrolases releases the active ARV-771 compound within target cells [12].

Folate-ARV-771 represents a tumor-selective prodrug that exploits the overexpression of folate receptors in cancer cells for preferential uptake and activation [12]. The compound incorporates an alkyne-modified folic acid moiety conjugated to an azide-modified ARV-771 ester through copper-catalyzed azide-alkyne cycloaddition chemistry [12]. This design enables selective accumulation in folate receptor-positive cancer cells while remaining inactive in normal tissues lacking high folate receptor expression [12].

The trans-cyclooctene-based bioorthogonal prodrug system (TCO-ARV-771) provides an alternative approach for spatially and temporally controlled PROTAC activation [15] [17]. This system utilizes bioorthogonal click chemistry between trans-cyclooctene groups attached to the VHL ligand hydroxyl group and tetrazine-modified targeting agents [15]. The TCO modification effectively blocks VHL binding until activation by tetrazine-mediated click release restores full PROTAC activity [15].

| Prodrug System | Modification Strategy | Activation Mechanism | Selectivity Basis |

|---|---|---|---|

| Folate-ARV-771 | Ester-linked folic acid | Hydrolase cleavage | Folate receptor expression |

| TCO-ARV-771 | Carbonate-linked TCO | Tetrazine click reaction | Integrin αvβ3 targeting |

The integrin αvβ3-targeted activation system employs cyclic RGD peptide-tetrazine conjugates (c(RGDyK)-Tz) that selectively bind to cancer cells overexpressing this integrin [15] [17]. Upon cellular uptake, the tetrazine component undergoes rapid bioorthogonal reaction with TCO-ARV-771, resulting in carbonate bond cleavage and release of active ARV-771 [15]. This approach demonstrates high selectivity for integrin αvβ3-positive cancer cells while exhibiting minimal activity in normal cells lacking this biomarker [15] [17].

ARV-771 functions as a heterobifunctional small-molecule degrader that employs proteolysis-targeting chimera technology to induce selective degradation of bromodomain and extra-terminal domain family proteins [1] [2]. The compound is structurally composed of a triazolo-diazepine acetamide bromodomain-binding moiety derived from clinically developed bromodomain and extra-terminal domain inhibitors, connected via a polyethylene glycol linker to a von Hippel-Lindau E3 ligase-binding ligand containing a hypoxia-inducible factor 1α-derived hydroxyproline moiety [1] [3].

The molecular mechanism involves the simultaneous binding of ARV-771 to target bromodomain-containing proteins and the von Hippel-Lindau E3 ligase complex, forming a ternary complex that facilitates ubiquitin transfer to the target proteins [1] [4]. ARV-771 demonstrates exceptional binding affinity across all major bromodomain-containing protein family members, with dissociation constants ranging from 4.7 to 34 nanomolar for the individual bromodomain modules [5] [6].

| Bromodomain Target | Binding Affinity (Kd) | Degradation Potency (DC50) | Cellular Context |

|---|---|---|---|

| BRD2(1) | 34 nM | <5 nM | Castration-resistant prostate cancer |

| BRD2(2) | 4.7 nM | <5 nM | Castration-resistant prostate cancer |

| BRD3(1) | 8.3 nM | <5 nM | Castration-resistant prostate cancer |

| BRD3(2) | 7.6 nM | <5 nM | Castration-resistant prostate cancer |

| BRD4(1) | 9.6 nM | <5 nM | Castration-resistant prostate cancer |

| BRD4(2) | 7.6 nM | <5 nM | Castration-resistant prostate cancer |

In castration-resistant prostate cancer cell lines, ARV-771 induces rapid and potent degradation of bromodomain-containing protein 2, 3, and 4 with half-maximal degradation concentration values below 5 nanomolar [1] [7]. The degradation process is both von Hippel-Lindau-dependent and proteasome-dependent, as demonstrated by rescue experiments using excess von Hippel-Lindau ligand and proteasome inhibitor carfilzomib [1]. The kinetics of protein degradation are remarkably rapid, with complete loss of bromodomain-containing protein 4 observed within 6 hours of treatment [2].

The catalytic nature of ARV-771 activity is evidenced by its substantially greater potency compared to its inactive diastereomer ARV-766, which possesses comparable bromodomain binding affinity but lacks von Hippel-Lindau binding capability [1] [8]. This differential activity confirms that the degradation mechanism requires functional E3 ligase recruitment rather than simple target protein binding inhibition.

Downstream Effects on Androgen Receptor and Androgen Receptor-Variant 7 Signaling

ARV-771 exerts profound effects on androgen receptor signaling pathways that extend beyond the direct consequences of bromodomain-containing protein degradation [2] [9]. Unlike conventional bromodomain and extra-terminal domain inhibitors that primarily affect androgen receptor splice variants, ARV-771 demonstrates the unique capability to suppress both full-length androgen receptor and androgen receptor-variant 7 expression at the transcriptional level [1] [2].

In VCaP prostate cancer cells, treatment with 10 nanomolar ARV-771 results in significant down-regulation of both full-length androgen receptor and androgen receptor-variant 7 messenger ribonucleic acid levels [2]. This dual suppression is particularly significant because androgen receptor-variant 7 represents a constitutively active splice variant that lacks the ligand-binding domain and has been implicated in resistance to androgen deprivation therapies [2]. The temporal dynamics of androgen receptor suppression follow bromodomain-containing protein degradation, with full-length androgen receptor levels requiring longer time periods for complete attenuation compared to the rapid loss of bromodomain-containing protein 4 [2].

The downstream transcriptional consequences of ARV-771 treatment manifest as broad suppression of androgen receptor-regulated gene expression programs [1] [2]. RNA sequencing analysis in 22Rv1 cells treated with 30 nanomolar ARV-771 revealed substantial reductions in multiple androgen receptor target genes:

| AR-Regulated Gene | Effect of ARV-771 | Concentration Tested | Cell Line |

|---|---|---|---|

| ELL2 | >50% reduction | 30 nM | 22Rv1 |

| PMEPA1 | >50% reduction | 30 nM | 22Rv1 |

| STEAP1 | >50% reduction | 30 nM | 22Rv1 |

| FAM105A | >50% reduction | 30 nM | 22Rv1 |

| ATAD2 | >50% reduction | 30 nM | 22Rv1 |

| ENDOD1 | >50% reduction | 30 nM | 22Rv1 |

| ZNF189 | >50% reduction | 30 nM | 22Rv1 |

| ERG | Blocked R1881 induction | 10 nM | VCaP |

Additionally, ARV-771 pretreatment effectively blocks the induction of ERG expression by the synthetic androgen R1881 in VCaP cells, providing further evidence of its antiandrogenic properties [2]. The comprehensive suppression of androgen receptor signaling by ARV-771 represents a mechanistic advantage over bromodomain and extra-terminal domain inhibitors, which typically affect only androgen receptor-variant 7 without impacting full-length androgen receptor expression [2].

Epigenetic Modulation Through c-MYC Suppression

ARV-771 achieves potent transcriptional modulation through the degradation of bromodomain-containing proteins that serve as critical epigenetic readers and transcriptional coactivators [1] [8]. The most prominent downstream effector of this epigenetic disruption is the suppression of c-MYC expression, which occurs with exceptional potency and represents a key mechanism of ARV-771 anticancer activity [1] [8].

Treatment with ARV-771 results in dose-dependent depletion of c-MYC protein levels with a half-maximal inhibitory concentration below 1 nanomolar across multiple castration-resistant prostate cancer cell lines [1]. This remarkable potency substantially exceeds that of conventional bromodomain and extra-terminal domain inhibitors, with ARV-771 demonstrating approximately 10-fold greater potency than JQ-1 and 100-fold greater potency than OTX015 in c-MYC suppression assays [1]. The superior efficacy reflects the catalytic nature of proteolysis-targeting chimera-mediated protein degradation compared to reversible inhibition [8].

The c-MYC suppression achieved by ARV-771 occurs at both the messenger ribonucleic acid and protein levels, indicating transcriptional rather than post-translational mechanisms of regulation [1]. This transcriptional suppression results from the loss of bromodomain-containing protein-mediated chromatin remodeling and transcriptional coactivation at c-MYC regulatory elements [8]. The kinetics of c-MYC suppression closely follow bromodomain-containing protein degradation, with maximal effects observed within hours of ARV-771 treatment [1].

In vivo validation of c-MYC suppression has been demonstrated in multiple xenograft models. Treatment of mice bearing 22Rv1 tumor xenografts with daily subcutaneous injections of ARV-771 at 10 milligrams per kilogram for 3 days resulted in 76% down-regulation of c-MYC levels in tumor tissue [1]. Extended treatment for 2 weeks achieved greater than 80% knockdown of c-MYC with corresponding plasma concentrations of 1,200 nanomolar, well above the predicted efficacious concentration [1].

The mechanistic importance of c-MYC suppression extends beyond simple transcriptional regulation, as c-MYC serves as a master regulator of cellular proliferation, metabolism, and survival pathways [8]. The profound suppression of c-MYC expression achieved by ARV-771 likely contributes to its superior antiproliferative effects compared to bromodomain and extra-terminal domain inhibitors, which achieve only modest c-MYC suppression through reversible binding mechanisms [1].

Non-Canonical Effects on Deubiquitinases and Mitogen-Activated Protein Kinase Pathways

Beyond its primary mechanism of bromodomain-containing protein degradation, ARV-771 exhibits non-canonical effects on cellular signaling pathways that contribute to its overall anticancer activity [10]. Investigation of these secondary mechanisms has revealed significant impacts on deubiquitinase expression and mitogen-activated protein kinase pathway activation that are independent of bromodomain-containing protein degradation [10].

ARV-771 treatment results in dose-dependent downregulation of multiple non-proteasomal deubiquitinases in hepatocellular carcinoma cells [10]. Western blot analysis demonstrated that protein levels of ubiquitin-specific protease 1, ubiquitin-specific protease 8, ubiquitin-specific protease 10, ubiquitin-specific protease 13, and ubiquitin-specific protease 18 are negatively correlated with ARV-771 concentration, with effects observed at concentrations ranging from 0.5 to 2 micromolar [10]. The temporal dynamics of deubiquitinase suppression follow a time-dependent pattern, with progressive reduction observed over 6 to 24 hours of treatment [10].

| Mechanism/Target | DC50/IC50 Values | Cell Lines Tested | Functional Outcome |

|---|---|---|---|

| USP1 Downregulation | Dose-dependent (0.5-2 μM) | HepG2, Hep3B | Protein stability regulation |

| USP8 Downregulation | Dose-dependent (0.5-2 μM) | HepG2, Hep3B | Protein stability regulation |

| USP10 Downregulation | Dose-dependent (0.5-2 μM) | HepG2, Hep3B | Protein stability regulation |

| USP13 Downregulation | Dose-dependent (0.5-2 μM) | HepG2, Hep3B | Protein stability regulation |

| USP18 Downregulation | Dose-dependent (0.5-2 μM) | HepG2, Hep3B | Protein stability regulation |

The functional consequences of deubiquitinase suppression are evidenced by the reduced expression of specific substrate proteins. ARV-771 treatment decreases expression of SIX1, a known substrate of ubiquitin-specific protease 1, and SKP2, a substrate of both ubiquitin-specific protease 10 and ubiquitin-specific protease 13 [10]. Importantly, these effects occur without altering the overall balance of protein ubiquitination or causing proteasome inhibition, indicating selective rather than global disruption of deubiquitinase function [10].

Mitogen-activated protein kinase pathway analysis has revealed that hepatocellular carcinoma cells can develop resistance to ARV-771 through activation of both the MEK/ERK and p38 mitogen-activated protein kinase pathways [10]. This resistance mechanism suggests that ARV-771 normally suppresses these survival pathways as part of its anticancer mechanism, and that pathway reactivation can partially overcome ARV-771-induced growth inhibition [10].

The non-canonical effects of ARV-771 on deubiquitinases and mitogen-activated protein kinase pathways represent mechanisms that are independent of bromodomain-containing protein degradation, as evidenced by their occurrence at higher concentrations than required for bromodomain-containing protein depletion [10]. These secondary mechanisms may contribute to the broad anticancer activity of ARV-771 across different tumor types and provide additional therapeutic targets that complement the primary proteolysis-targeting chimera mechanism [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Saenz DT, Fiskus W, Qian Y, Manshouri T, Rajapakshe K, Raina K, Coleman KG,

Explore Compound Types